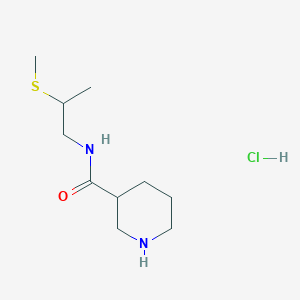
5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine, also known as TFMTP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. TFMTP is a heterocyclic compound that contains a triazole ring and a pyridine ring, making it a unique structure that has been found to be useful in a variety of applications.
Mecanismo De Acción
The mechanism of action of 5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine is not yet fully understood. However, studies have suggested that 5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine may act as a modulator of certain neurotransmitter receptors in the brain, which could have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine has a number of biochemical and physiological effects. For example, 5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine has been found to have an inhibitory effect on certain enzymes, which could have implications for the treatment of metabolic disorders. In addition, 5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine has been found to have a modulatory effect on certain neurotransmitter receptors, which could have implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine is its unique chemical structure, which makes it a useful compound for a variety of applications. However, one limitation of 5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine is its relatively high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on 5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine. For example, further studies could be conducted to better understand the mechanism of action of 5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine, which could have implications for the development of new drugs. In addition, further studies could be conducted to explore the potential applications of 5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine in the field of materials science, particularly in the development of new organic semiconductors.
Métodos De Síntesis
The synthesis of 5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine involves the reaction between 2-(2,2,2-trifluoroethoxy)pyridine and sodium azide in the presence of copper (I) iodide. This reaction results in the formation of 5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, 5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine has been studied for its potential as a drug candidate for the treatment of various diseases. In addition, 5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine has been found to have potential applications in the field of materials science, particularly in the development of new organic semiconductors.
Propiedades
IUPAC Name |
5-(triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4O/c11-10(12,13)7-18-9-2-1-8(5-14-9)6-17-4-3-15-16-17/h1-5H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUDPSWYUWKRJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN2C=CN=N2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Triazol-1-ylmethyl)-2-(2,2,2-trifluoroethoxy)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(difluoromethoxy)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide](/img/structure/B7632689.png)
![1-(4-fluorophenyl)-N,5-dimethyl-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-3-carboxamide](/img/structure/B7632718.png)

![1-[4-[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]butyl]pyridin-2-one](/img/structure/B7632729.png)
![Ethyl 4-[(2-ethylsulfinylcyclohexyl)amino]piperidine-1-carboxylate](/img/structure/B7632735.png)
![5-[(2,5-dimethylphenyl)methylsulfonylmethyl]-3-ethyl-1H-1,2,4-triazole](/img/structure/B7632738.png)
![1-(4-fluoro-2-methylphenyl)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-3-carboxamide](/img/structure/B7632745.png)
![8-fluoro-N-[4-(1,2,4-triazol-4-yl)butyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7632752.png)
![N-[(6-aminopyridin-3-yl)methyl]-2-(methoxymethyl)-N,6-dimethylpyrimidin-4-amine](/img/structure/B7632760.png)
![8-fluoro-N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7632761.png)
![(2S)-1-methoxy-3-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]propan-2-ol](/img/structure/B7632770.png)
![3-[1-(1-Tert-butyl-3-methylpyrazol-4-yl)ethyl]-1-methyl-1-(thiolan-3-yl)urea](/img/structure/B7632771.png)

